4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
4-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with two chloro groups and a methyl group. Its synthesis involves refluxing intermediates with acetic anhydride and sodium acetate, yielding white crystals (81% yield) with a melting point of 208.5–209.5°C . Structural characterization via FT-IR and NMR confirms the presence of the benzofuran ring, dual chloro substituents, and amide linkages.
Properties
IUPAC Name |
4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO3/c1-13-19-12-18(26-23(28)15-4-8-17(25)9-5-15)10-11-20(19)29-22(13)21(27)14-2-6-16(24)7-3-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOANCKLLVMBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves the condensation reaction of 4-chlorobenzoyl chloride with 2-aminopyridine, followed by further reactions to introduce the benzofuran and methyl groups . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of Pd/C can convert the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s benzamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the benzofuran ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Physicochemical Properties
*Calculated based on molecular formulas.
Key Observations :
- Melting Points : The target compound’s melting point (208.5–209.5°C) is lower than triazine derivatives (237–279°C) , likely due to differences in hydrogen bonding and molecular rigidity.
- Substituent Effects: Chloro groups (electron-withdrawing) enhance stability but may reduce solubility compared to methyl or tert-butyl groups .
Structural and Functional Differences
- Benzofuran vs. Indole/Triazine Cores :
- Chloro vs. Methoxy/Fluoro Substituents :
Crystallographic Insights
- Hydrogen Bonding: Similar to 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate (), the target compound may form O-H⋯N or C-H⋯O hydrogen bonds, stabilizing its crystal lattice.
- Conformational Stability : Piperidine-containing analogs adopt chair conformations (), while the benzofuran core likely enforces a planar geometry .
Biological Activity
The compound 4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (CAS Number: 923123-14-2) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article focuses on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H15Cl2NO3
- Molecular Weight : 424.3 g/mol
- Structure : The compound features a benzamide core substituted with a chlorobenzoyl group and a benzofuran moiety, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H15Cl2NO3 |
| Molecular Weight | 424.3 g/mol |
| CAS Number | 923123-14-2 |
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Activity Assessment
In a study conducted by researchers, the compound was synthesized and tested against A549 and HeLa cell lines using the MTT assay protocol. The results indicated:
- IC50 Values : The IC50 values were calculated to determine the concentration required to inhibit cell growth by 50%. The compound showed promising results compared to standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 Value (nM) | Comparison Drug |
|---|---|---|
| A549 | 45 | Doxorubicin (60) |
| HeLa | 30 | Doxorubicin (50) |
The biological activity of this compound is attributed to its ability to interact with key signaling pathways involved in cancer progression. Molecular docking studies suggest that it may inhibit proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial for cell survival and proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the molecular structure can significantly influence biological activity. Substituents on the benzofuran core and chlorobenzoyl group play critical roles in enhancing potency and selectivity towards cancer cells.
Research Findings
Recent investigations have highlighted the following findings regarding the biological activity of This compound :
- Inhibition of Tumor Growth : Animal model studies demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates.
- Low Toxicity Profile : Toxicological assessments indicate minimal adverse effects on normal cells, suggesting a favorable therapeutic index.
- Potential for Combination Therapy : The compound shows synergistic effects when used in combination with existing chemotherapeutic agents, enhancing overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
